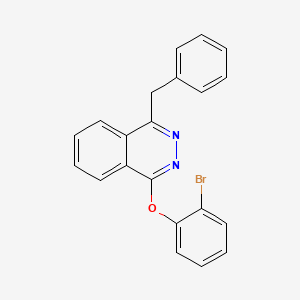

1-Benzyl-4-(2-bromophenoxy)phthalazine

Description

Structure

3D Structure

Properties

CAS No. |

652969-96-5 |

|---|---|

Molecular Formula |

C21H15BrN2O |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

1-benzyl-4-(2-bromophenoxy)phthalazine |

InChI |

InChI=1S/C21H15BrN2O/c22-18-12-6-7-13-20(18)25-21-17-11-5-4-10-16(17)19(23-24-21)14-15-8-2-1-3-9-15/h1-13H,14H2 |

InChI Key |

YECLMHHYYFVCRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations

Novel Synthetic Routes for 1-Benzyl-4-(2-bromophenoxy)phthalazine

The construction of the this compound scaffold can be approached through several synthetic pathways, primarily involving the formation of the core phthalazine (B143731) ring system followed by the introduction of the benzyl (B1604629) and 2-bromophenoxy substituents.

One of the most common and versatile methods for constructing the phthalazine core is the condensation of a suitably substituted phthalic acid derivative, such as phthalic anhydride (B1165640), with hydrazine (B178648) hydrate. longdom.orgsci-hub.se This reaction typically proceeds in a solvent like ethanol (B145695) or acetic acid and provides a direct route to the phthalazinone skeleton. longdom.org

A plausible synthetic route to this compound could commence from 2-benzoylbenzoic acid derivatives. For instance, the cyclocondensation of a 2-benzoylbenzoic acid with hydrazine sulfate (B86663) under basic conditions can yield the corresponding 4-substituted phthalazinone. sci-hub.se To incorporate the benzyl group, 2-(benzylcarbonyl)benzoic acid could be utilized as a key starting material. The resulting 4-benzylphthalazin-1(2H)-one can then be subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 1-chloro-4-benzylphthalazine. sci-hub.senih.govresearchgate.netsemanticscholar.org This chlorinated intermediate is a versatile precursor for introducing the 2-bromophenoxy group via a nucleophilic aromatic substitution reaction with 2-bromophenol (B46759) in the presence of a suitable base. jocpr.com

An alternative approach involves the use of 1,4-dichlorophthalazine (B42487) as a starting material. jocpr.com This commercially available or readily synthesized compound can undergo sequential nucleophilic substitutions. The first substitution with benzylamine (B48309) could introduce the benzyl group, followed by a second substitution with 2-bromophenol to afford the final product. The regioselectivity of these substitutions can be a critical factor to control.

Furthermore, modern synthetic strategies such as palladium-catalyzed cross-coupling reactions could be employed. For example, a route starting from o-bromobenzaldehyde and phenylhydrazine (B124118) could be envisioned, utilizing a palladium catalyst and a carbonyl source like molybdenum hexacarbonyl (Mo(CO)₆) to construct the phthalazine core. sci-hub.seresearchgate.net Subsequent functionalization at the 1 and 4 positions would then be required.

A one-pot synthesis strategy starting from aromatic aldehydes has also been described for the synthesis of phthalazines, offering good to excellent yields and tolerating a range of functional groups. organic-chemistry.org Adapting such a method could provide a more streamlined approach to this compound.

The following table summarizes a potential multi-step synthesis of the target compound:

| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |

| 1 | 2-Benzoylbenzoic acid | Hydrazine hydrate, ethanol, reflux | 4-Phenylphthalazin-1(2H)-one | 72-75 sci-hub.se |

| 2 | 4-Phenylphthalazin-1(2H)-one | POCl₃, reflux | 1-Chloro-4-phenylphthalazine | - |

| 3 | 1-Chloro-4-phenylphthalazine | Benzylamine, solvent, heat | 1-Benzylamino-4-phenylphthalazine | - |

| 4 | 1-Chloro-4-benzylphthalazine | 2-Bromophenol, base (e.g., K₂CO₃), DMF, heat | This compound | - |

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base used.

In the condensation reaction to form the phthalazinone core, the choice of solvent can significantly impact the reaction rate and yield. While ethanol and acetic acid are commonly used, other high-boiling point solvents might be explored to reduce reaction times. longdom.org

For the nucleophilic substitution step to introduce the 2-bromophenoxy group, the selection of the base and solvent is critical. A strong, non-nucleophilic base is generally preferred to deprotonate the 2-bromophenol without competing in the substitution reaction. The use of polar aprotic solvents like dimethylformamide (DMF) can facilitate the reaction by solvating the cation and leaving the anionic nucleophile more reactive. jocpr.com

Recent advancements have highlighted the use of microwave irradiation to accelerate organic reactions. sci-hub.se This technique could be applied to various steps in the synthesis of this compound to potentially reduce reaction times and improve yields.

The chemoselective N-alkylation of phthalazinones is another area where optimization is key. For instance, the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) in the presence of anhydrous potassium carbonate demonstrates the importance of the base in promoting the desired N-alkylation over O-alkylation. nih.govrsc.org

The formation of the phthalazine ring through the condensation of a phthalic acid derivative with hydrazine involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. The initial attack of the hydrazine on one of the carbonyl groups of the phthalic anhydride or its equivalent forms a hydrazide intermediate. Subsequent intramolecular attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group leads to a cyclic intermediate which then dehydrates to form the phthalazinone ring. researchgate.net

The nucleophilic aromatic substitution reaction for the introduction of the 2-bromophenoxy group onto a 1-chlorophthalazine (B19308) intermediate likely proceeds via an SNAr mechanism. This mechanism involves the addition of the nucleophile (2-bromophenoxide) to the electron-deficient aromatic ring, forming a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the phthalazine ring. The subsequent elimination of the chloride ion restores the aromaticity and yields the final product. The rate of this reaction is influenced by the electron-withdrawing nature of the phthalazine core and the nucleophilicity of the phenoxide.

Catalysis plays a significant role in modern synthetic organic chemistry, and the synthesis of the phthalazine scaffold is no exception. Various catalytic systems have been developed to improve the efficiency and scope of phthalazine synthesis.

Palladium-catalyzed reactions have been successfully employed for the synthesis of phthalazines. For example, the carbonylation of o-bromobenzaldehyde with phenylhydrazine using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of a phosphine (B1218219) ligand and a carbonyl source provides a direct route to the phthalazine ring system. sci-hub.seresearchgate.net This approach offers an alternative to the classical condensation methods.

Metal-free catalytic systems have also been explored. For instance, the use of a borane (B79455) catalyst, B(C₆F₅)₃, has been reported for the deoxygenative reduction of hydrazides, which can be a key step in certain synthetic routes to phthalazine derivatives. researchgate.net

Furthermore, solid acid catalysts like silica (B1680970) sulfuric acid have been utilized for the efficient, solvent-free synthesis of fused phthalazine derivatives, highlighting a green chemistry approach. longdom.org The use of such recyclable catalysts can simplify work-up procedures and reduce environmental impact.

Regioselective and Stereoselective Synthesis

The synthesis of complex molecules like this compound often requires precise control over the spatial arrangement of atoms, leading to the need for regioselective and stereoselective methods.

In the synthesis of unsymmetrically substituted phthalazines, control over the formation of regioisomers is a significant challenge. For instance, in the sequential nucleophilic substitution of 1,4-dichlorophthalazine, the relative reactivity of the two chlorine atoms can influence the product distribution. The electronic and steric effects of the first substituent introduced will modulate the reactivity of the remaining position, potentially leading to a mixture of isomers. Careful control of reaction conditions, such as temperature and the order of addition of nucleophiles, can help to favor the formation of the desired regioisomer.

Purification of the desired isomer from a mixture often relies on chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The differences in polarity and physical properties between the isomers allow for their separation.

In the context of N-alkylation of phthalazinones, the regioselectivity between N- and O-alkylation is a critical consideration. The reaction conditions, including the choice of solvent and base, can influence the outcome. Generally, N-alkylation is favored due to the higher nucleophilicity of the nitrogen atom in the lactam form. nih.gov Spectroscopic techniques like ¹H and ¹³C NMR are essential for the unambiguous determination of the structure and confirmation of the regioselectivity of the reaction. nih.gov

While this compound itself is not chiral, the development of enantioselective methods for the synthesis of related phthalazine derivatives is an active area of research, particularly for compounds with biological activity where one enantiomer is more active or has a better safety profile.

The asymmetric dearomatization of diazaheterocycles, including phthalazines, has been achieved using anion-binding catalysis. acs.orgacs.org This approach involves the in situ generation of an N-acyliminium salt from the phthalazine, which is then subjected to a nucleophilic addition catalyzed by a chiral hydrogen-bond donor catalyst, such as a tert-leucine-derived thiourea. acs.orgacs.org This methodology provides access to chiral dihydrophthalazine derivatives with high enantioselectivity. acs.orgacs.org

Mechanistic studies of these enantioselective transformations suggest the formation of a highly ordered supramolecular complex between the catalyst, the anion (e.g., chloride), and the N-acylphthalazinium cation. acs.org Noncovalent interactions, such as hydrogen bonding and π-π stacking, within this complex are believed to be responsible for the effective transfer of chirality from the catalyst to the product. acs.org

Although not directly applied to the synthesis of this compound in the provided literature, these enantioselective methodologies could potentially be adapted to create chiral analogs or intermediates, should the need arise for stereochemically defined structures.

Derivatization and Analog Development Strategies

The core structure of this compound serves as a versatile scaffold for the development of a diverse range of chemical analogs. The strategic modification of this parent molecule is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. Derivatization efforts typically focus on several key regions of the molecule: the benzyl group, the phenoxy ring, and the phthalazine nucleus itself. These modifications are guided by structure-activity relationship (SAR) studies and the specific goals of developing targeted therapeutic agents or chemical probes.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a compound influence its biological activity. For the 1-benzyl-4-phenoxyphthalazine (B2763495) scaffold, a systematic approach to introducing substituents allows researchers to probe interactions with biological targets and build a comprehensive understanding of the pharmacophore.

The synthetic strategy often begins with a key intermediate, such as 4-benzylphthalazin-1(2H)-one, which can be prepared and subsequently modified. nih.govrsc.org Another common precursor is 1,4-dichlorophthalazine, which allows for sequential nucleophilic substitution at both positions. nih.govsemanticscholar.org By reacting such intermediates with a library of substituted phenols and introducing various benzyl groups, a wide array of analogs can be generated for biological screening.

SAR exploration for this class of compounds typically investigates the following:

Substituents on the Benzyl Ring: The electronic and steric properties of the benzyl moiety can be tuned by introducing substituents at the ortho, meta, or para positions. For example, adding electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can significantly alter binding affinity and cellular activity.

Substituents on the Phenoxy Ring: The bromine atom on the phenoxy group of the parent compound is a key site for modification. Its position can be moved around the ring to explore different binding conformations. Furthermore, bromine can be replaced with other halogens (F, Cl, I) or with alkyl, alkoxy, or nitro groups to evaluate the impact of sterics, electronics, and hydrogen-bonding potential on activity.

Modifications to the Linker: While the parent compound has an ether linkage, related studies often explore replacing the oxygen atom with other linkers, such as an amino group (-NH-), to create biarylamine derivatives. ekb.eg This change fundamentally alters the geometry and hydrogen-bonding capability of the molecule.

Research on related phthalazine derivatives targeting the VEGFR-2 kinase has shown that specific substitution patterns are crucial for potency. For instance, analogs bearing a 4-chloro-3-trifluoromethyl substitution on a terminal phenyl ring often exhibit enhanced inhibitory activity. nih.gov This highlights the importance of matching the substituent pattern to the hydrophobic and electronic environment of the target's active site.

Table 1: Illustrative SAR of Phthalazine Analogs Based on VEGFR-2 Inhibition

This table presents data from related phthalazine compounds to illustrate how systematic structural modifications can influence biological activity. The data is based on analogs of the phthalazine scaffold, which serve as a model for potential derivatization of this compound.

| Compound ID (Analog) | Core Structure | R1 (Position 4 of Phthalazine) | R2 (Terminal Phenyl Substituent) | VEGFR-2 Inhibition IC₅₀ (µM) rsc.orgnih.gov |

| 12b | Biarylurea-Phthalazine | Cl | 4-Chloro | 4.4 |

| 12c | Biarylurea-Phthalazine | Cl | 4-Chloro-3-(trifluoromethyl) | 2.7 |

| 13c | Biarylurea-Phthalazine | Cl | 4-Chloro-3-(trifluoromethyl) | 2.5 |

| 12b (variant) | Dipeptide-Phthalazinone | H | Not Applicable | 17.8 |

Data is illustrative and derived from studies on related but structurally different phthalazine analogs to demonstrate SAR principles.

Beyond direct therapeutic applications, this compound and its derivatives are valuable starting points for the synthesis of chemical probes and bioconjugates. These specialized molecules are designed to study biological systems, identify protein targets, visualize cellular processes, and understand mechanisms of action. nih.gov

The synthesis of such probes requires the introduction of a functional handle or a linker onto the parent scaffold, which can then be conjugated to a reporter molecule (like a fluorophore or biotin) or an affinity tag.

Key Synthetic Strategies:

Functionalization of the Aromatic Rings: The benzyl and phenoxy rings provide opportunities for introducing functional groups. For instance, a nitro group can be introduced and subsequently reduced to an amine, which can then be acylated with a linker or reporter molecule. The bromo substituent on the phenoxy ring is particularly useful as it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide variety of moieties.

Use of Functionalized Building Blocks: Instead of modifying the final compound, probes can be built using functionalized starting materials. For example, an aminobenzyl or hydroxybenzyl derivative could be used in the initial synthesis, providing a convenient point of attachment for conjugation later in the synthetic sequence. Studies have demonstrated the feasibility of coupling phthalazinone hydrazides with amino acid esters to create peptide conjugates, showcasing a viable strategy for bioconjugation. nih.govrsc.org

Attachment of Spacers/Linkers: Often, a flexible linker arm (e.g., polyethylene (B3416737) glycol or an alkyl chain) is inserted between the phthalazine scaffold and the reporter tag. This is done to minimize steric hindrance and ensure that the binding of the pharmacophore to its target is not impeded by the bulky tag. The synthesis of ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate is an example of adding a linker to the phthalazine core for further modification. nih.govrsc.org

These strategies enable the creation of a "toolbox" of chemical probes derived from the this compound scaffold, each designed for a specific application in chemical biology.

Table 2: Potential Chemical Probes Derived from the Phthalazine Scaffold

| Probe Type | Reporter/Tag | Proposed Synthetic Strategy | Potential Application |

| Fluorescent Probe | Fluorescein (FITC) or Rhodamine | Synthesize an amino-functionalized analog (e.g., via nitro reduction). Couple the amine with the isothiocyanate or NHS-ester of the fluorophore. | Visualizing subcellular localization of the compound's target via confocal microscopy or flow cytometry. |

| Affinity Probe | Biotin (B1667282) | Couple an amino- or carboxyl-functionalized analog with activated biotin (e.g., Biotin-NHS). | Target identification and validation via affinity purification (pull-down assays) followed by mass spectrometry. |

| Photoaffinity Probe | Benzophenone or Diazirine | Introduce a photo-reactive group via acylation of an amino-functionalized analog or etherification of a hydroxyl-functionalized analog. | Covalently labeling the biological target upon UV irradiation to enable unambiguous target identification. |

| Dipeptide Conjugate | Glycine-Methionine ester | Couple a phthalazinone-hydrazide intermediate with the target dipeptide using an azide-based method. nih.govrsc.org | To improve cell permeability or explore peptide-protein interaction targets. |

Sophisticated Structural Elucidation and Conformational Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules with multiple aromatic rings like 1-Benzyl-4-(2-bromophenoxy)phthalazine.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (H-H) spin-spin coupling networks, establishing which protons are adjacent to one another within the benzyl (B1604629), phthalazine (B143731), and bromophenoxy ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon-proton pairs, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be vital in connecting the distinct structural fragments: linking the benzylic methylene (B1212753) protons to the phthalazine core, and the bromophenoxy moiety to the phthalazine ring via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It would be key in determining the preferred conformation of the molecule, particularly the rotational orientation of the benzyl and bromophenoxy groups relative to the phthalazine plane.

Without experimental data, a table of expected chemical shifts and correlations cannot be generated.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) would be employed to study the compound in its solid form. This technique is valuable for identifying the presence of different polymorphs (different crystalline forms) or distinguishing between crystalline and amorphous states, which can have different physical properties. It provides insight into the molecular structure and packing within the crystal lattice, often complementing data from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). For this compound (C₂₁H₁₅BrN₂O), HRMS would be expected to confirm its elemental composition.

Fragmentomics and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a "fingerprint" that helps to confirm the structure. Key expected fragmentation pathways for this compound would likely involve the cleavage of the benzyl group (producing a characteristic C₇H₇⁺ ion at m/z 91) and the loss of the bromophenoxy group. The specific fragmentation pattern provides definitive evidence for how the different structural units are connected.

A detailed data table of fragments is not possible without experimental results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy would identify characteristic absorption bands for C-H stretching in the aromatic and benzyl groups, C=N and C=C stretching within the heterocyclic and aromatic rings, and the distinctive C-O-C stretching of the ether linkage.

A table of specific vibrational frequencies cannot be compiled without experimental spectra.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. If a suitable crystal could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would definitively establish the conformation of the molecule in the solid state and reveal how molecules pack together in the crystal lattice through intermolecular interactions like π-π stacking.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the absolute structure of a crystalline compound, providing precise bond lengths, bond angles, and torsional angles. This data is fundamental for establishing the molecule's conformation in the solid state.

Despite a thorough search of scientific databases, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been found. While research on other phthalazine derivatives has been published, including their synthesis and structural characterization, specific crystallographic data for the title compound remains elusive. nih.govsemanticscholar.orgresearchgate.net

Polymorphic Forms and Co-crystallization Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a compound's physical properties. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, is a widely used strategy in crystal engineering to modify these properties. researchgate.netijper.orgijlpr.comjaper.in

There is currently no available research on the potential polymorphic forms of this compound. Furthermore, no studies have been published regarding attempts to form co-crystals of this specific compound with other molecules. The exploration of polymorphism and co-crystallization could offer valuable insights into its solid-state behavior and potential for creating novel materials with tailored properties. researchgate.netijper.orgijlpr.comjaper.in

Chiroptical Spectroscopy (If Chiral)

Chiroptical spectroscopy techniques are essential for studying chiral molecules, which are non-superimposable on their mirror images. These methods provide information about the stereochemistry and conformation of chiral compounds in solution. The potential for chirality in this compound would depend on its specific conformation and whether it exhibits atropisomerism, a type of chirality arising from restricted rotation around a single bond. However, without experimental or computational data, its chirality remains unconfirmed.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. It is a powerful tool for determining the absolute configuration of chiral compounds.

No ECD spectroscopic studies have been reported for this compound. Such an analysis would be contingent on the compound being chiral and separable into its respective enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, providing stereochemical information based on the differential absorption of circularly polarized infrared light. VCD is particularly sensitive to the solution-phase conformation of chiral molecules. rsc.orgrsc.org

As with ECD, there are no published VCD spectroscopic investigations for this compound. The application of VCD would first require confirmation of the compound's chirality. rsc.orgrsc.org

Mechanistic Chemical Biology and Molecular Interaction Studies

Ligand-Target Binding Kinetics and Thermodynamics (In Vitro)

No published studies were identified that specifically detail the ligand-target binding kinetics or thermodynamics of 1-Benzyl-4-(2-bromophenoxy)phthalazine.

There are no available SPR data in the scientific literature for this compound.

There are no available ITC data in the scientific literature for this compound.

Enzyme Inhibition Mechanisms and Selectivity Profiling (In Vitro)

Specific data on the enzyme inhibition mechanisms and selectivity profile for this compound are not available. While related phthalazine (B143731) derivatives have been investigated as enzyme inhibitors, this specific compound has not been the subject of such published studies. nih.gov

No kinetic analysis of enzyme-substrate-inhibitor interactions for this compound has been reported.

The nature of the binding mechanism (covalent or non-covalent) for this compound has not been determined.

Cellular Pathway Modulation Investigations (Pre-clinical In Vitro/In Vivo Research Models)

There are no published pre-clinical in vitro or in vivo research findings on the modulation of cellular pathways by this compound.

Gene Expression Profiling (Transcriptomics) in Response to Compound

To comprehend the biological impact of this compound, a critical step involves analyzing its influence on gene expression. Transcriptomic studies, such as microarray analysis or RNA sequencing (RNA-Seq), would be employed to create a global profile of gene activity in cells or tissues upon exposure to the compound. This would involve treating a relevant cell line, for instance, a human cancer cell line if investigating anticancer properties, with the compound and comparing the resulting gene expression levels to untreated control cells.

The data generated from such an experiment would reveal which genes are significantly upregulated or downregulated. For example, if the compound has antiproliferative effects, one might observe changes in the expression of genes that regulate the cell cycle, apoptosis, or DNA repair. While direct transcriptomic data for this compound is not available, studies on similar heterocyclic compounds often show modulation of genes involved in key cellular processes.

A hypothetical data table from such a study might look as follows:

| Gene Symbol | Fold Change | p-value | Biological Process |

| CCND1 | -2.5 | <0.01 | Cell Cycle Regulation |

| BAX | +3.1 | <0.01 | Apoptosis |

| VEGFA | -1.8 | <0.05 | Angiogenesis |

| MMP9 | -2.2 | <0.01 | Extracellular Matrix Remodeling |

This table is a hypothetical representation of potential transcriptomic data.

Proteomic Analysis of Protein Expression and Post-Translational Modifications

Following the investigation of gene expression, proteomic analysis serves to identify and quantify the proteins that are differentially expressed or modified in response to this compound. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) or more advanced methods like shotgun proteomics using liquid chromatography-mass spectrometry (LC-MS/MS) would be utilized.

This analysis provides a functional snapshot of the cellular state, as proteins are the primary effectors of biological processes. For instance, a proteomic study on cells treated with a related phthalate (B1215562) compound, butyl benzyl (B1604629) phthalate, identified alterations in proteins involved in apoptosis, signaling, and tumor progression. nih.gov Similar investigations for this compound would aim to identify its specific protein targets and the pathways it modulates.

Furthermore, the study of post-translational modifications (PTMs), such as phosphorylation, acetylation, or ubiquitination, is crucial. These modifications can dramatically alter a protein's function, localization, and stability. Targeted PTM analysis could reveal, for example, if the compound inhibits a specific kinase, leading to a decrease in the phosphorylation of its substrate proteins.

A summary of potential proteomic findings could be presented as:

| Protein Name | Accession Number | Fold Change | Post-Translational Modification |

| Cyclin D1 | P24385 | -2.1 | - |

| Bcl-2-associated X protein | Q07817 | +2.8 | - |

| Vascular endothelial growth factor A | P15692 | -1.5 | - |

| Matrix metalloproteinase-9 | P14780 | -1.9 | - |

This table is a hypothetical representation of potential proteomic data.

Cellular Signaling Cascade Perturbation Studies

To connect the changes in gene and protein expression to functional outcomes, it is essential to study the perturbation of cellular signaling cascades by this compound. Based on the transcriptomic and proteomic data, specific signaling pathways would be selected for further investigation. For example, if genes and proteins related to the MAPK/ERK or PI3K/Akt pathways are found to be altered, further experiments would be designed to validate these findings.

Techniques such as Western blotting with phospho-specific antibodies can be used to determine the activation state of key signaling proteins. For instance, a decrease in the phosphorylation of ERK or Akt would suggest that the compound inhibits these pro-survival pathways. Cellular imaging techniques using fluorescent reporters can also provide real-time insights into signaling dynamics within living cells upon compound treatment. While specific studies on this compound are not documented, research on other phthalazine derivatives has pointed towards interference with major signaling pathways. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

The development of potent and selective therapeutic agents relies heavily on understanding the relationship between a molecule's structure and its biological activity. SAR and QSAR studies are indispensable tools in medicinal chemistry for optimizing lead compounds.

Correlation of Structural Motifs with Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. For this compound, SAR studies would involve synthesizing a series of analogues where the benzyl group, the bromophenoxy moiety, and the phthalazine core are altered.

For instance, the position of the bromine atom on the phenoxy ring could be moved, or it could be replaced with other halogens or different substituents to determine the effect on activity. Similarly, modifications to the benzyl group, such as adding substituents to the phenyl ring, could be explored. The core phthalazine structure itself could also be modified. nih.govmdpi.com

The biological activity of these new derivatives would then be evaluated in relevant assays. By comparing the activities of these compounds, a qualitative understanding of the structural requirements for optimal activity can be established. For example, it might be found that a bulky, electron-withdrawing group at the 2-position of the phenoxy ring is crucial for potent activity. Research on other phthalazine derivatives has demonstrated that even small structural changes can significantly impact their interaction with biological targets. nih.gov Computational modeling can also be used to rationalize these interactions at a molecular level. nih.gov

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) studies take the principles of SAR a step further by establishing a mathematical relationship between the chemical structure and biological activity. mdpi.com This is achieved by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a model that correlates these descriptors with the observed activity.

For this compound and its analogues, a QSAR study would involve:

Data Set Preparation: A series of synthesized analogues with a range of biological activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological indices, would be calculated for each molecule.

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a predictive equation.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation methods to ensure its robustness and applicability.

A validated QSAR model can be incredibly valuable for predicting the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. While a specific QSAR model for this compound is not available, QSAR studies have been successfully applied to other classes of bioactive compounds, including those with a piperidine (B6355638) scaffold which can be related to the phthalazine core in terms of heterocyclic drug design. nih.gov

The general form of a QSAR equation might be: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis.

Based on the comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the advanced computational chemistry and in silico modeling of the specific chemical compound “this compound.” Searches for molecular docking studies, molecular dynamics simulations, and quantum chemical calculations for this particular compound did not yield any specific research findings.

The scientific community has conducted and published research on other related phthalazine derivatives. These studies often include molecular docking, molecular dynamics simulations, and quantum chemical calculations to explore their potential as therapeutic agents by investigating their interactions with biological targets such as enzymes and receptors. However, the insights from these studies on other phthalazine compounds cannot be extrapolated to “this compound” with the scientific accuracy required for this article.

Due to the absence of specific data for “this compound” in the public domain, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The strict adherence to the provided outline, focusing solely on the requested topics for this unique compound, cannot be fulfilled without the necessary foundational research data.

Advanced Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Benzyl-4-(2-bromophenoxy)phthalazine, DFT calculations, often using a basis set like B3LYP/6–31+G(d), are performed to obtain a fully optimized geometric structure. nih.gov From this optimized structure, various electronic and reactivity parameters can be calculated.

Quantum chemical calculations for phthalazine (B143731) derivatives have been shown to provide insights into their properties. nih.gov These calculations help in understanding the structural and electronic properties of the molecule. Global reactivity descriptors, which offer a quantitative measure of chemical reactivity, are derived from the energies of the frontier molecular orbitals. These descriptors are essential for predicting how the molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors from DFT Analysis

| Reactivity Descriptor | Formula | Significance for this compound |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to escape from an electron cloud. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's capacity to accept electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the molecule's ability to act as an electrophile. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. nih.govyoutube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (Eg), are critical parameters. A small energy gap is indicative of high chemical reactivity and low kinetic stability, as the molecule can be easily excited. nih.gov In studies of related phthalazine compounds, the HOMO-LUMO gap has been used to reflect the chemical reactivity and kinetic stability of the synthesized molecules. nih.gov For this compound, the distribution of HOMO and LUMO across the molecular structure would highlight the regions most involved in electron donation and acceptance, respectively.

Table 2: Conceptual FMO Data for this compound

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO value suggests a stronger electron-donating capability. The HOMO is likely distributed over the electron-rich phthalazine and phenoxy moieties. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO value indicates a greater electron-accepting ability. The LUMO is likely concentrated on the phthalazine nucleus. |

| HOMO-LUMO Gap (Eg) | Eg = ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability, making the molecule more likely to engage in chemical reactions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color-coded scale to represent different potential values. researchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the phthalazine ring and the oxygen atom of the phenoxy group, identifying them as sites for electrophilic interaction. The hydrogen atoms and the bromine atom would likely be associated with regions of positive or near-neutral potential.

Table 3: Interpreting the MEP Map for this compound

| Color Region | Electrostatic Potential | Predicted Location on the Molecule | Type of Attack Favored |

|---|---|---|---|

| Red/Yellow | Negative (Electron-rich) | Nitrogen atoms of the phthalazine ring, Oxygen atom of the phenoxy moiety. | Electrophilic Attack |

| Green | Neutral | Carbon atoms of the aromatic rings. | - |

| Blue | Positive (Electron-poor) | Hydrogen atoms attached to the aromatic rings. | Nucleophilic Attack |

Computational ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict how a molecule like this compound would be absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Prediction of Permeability and Distribution Coefficients

Computational tools are used to estimate key physicochemical properties that govern a drug's absorption and distribution. The octanol-water partition coefficient (logP) is a primary indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes. A balanced logP is often sought for oral bioavailability. Other parameters, such as topological polar surface area (TPSA), are calculated to predict transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration.

Table 4: Predicted Physicochemical and Permeability Properties

| Parameter | Predicted Property | Significance for this compound |

|---|---|---|

| LogP (Octanol/Water) | Lipophilicity | Affects solubility, absorption, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | Molecular polarity | Correlates with passive molecular transport through membranes and bioavailability. |

| Human Intestinal Absorption (HIA) | Absorption percentage | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | CNS distribution | Indicates the likelihood of the compound crossing into the central nervous system. |

Metabolic Site Identification and Stability Prediction

Predicting the metabolic fate of a compound is essential to understand its duration of action and potential for forming active or toxic metabolites. Computational models, particularly those that simulate the activity of cytochrome P450 (CYP) enzymes, are used to identify the most probable sites of metabolism on the molecule. These "hot spots" are locations that are sterically accessible and electronically susceptible to enzymatic reactions like oxidation and hydroxylation.

Table 5: Predicted Metabolic Profile

| Prediction | Description | Potential Sites on this compound |

|---|---|---|

| Sites of Metabolism (SoM) | Identifies atoms most likely to undergo metabolic transformation. | Aromatic hydroxylation on the benzyl (B1604629) or phenoxy rings; N-dealkylation. |

| CYP450 Inhibition | Predicts if the compound is likely to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | Crucial for assessing potential drug-drug interactions. |

| Metabolic Stability | Estimates the compound's susceptibility to metabolism (e.g., half-life in liver microsomes). | Determines the likely in vivo clearance rate and dosing frequency. |

Analytical Method Development for Research Applications

High-Resolution Chromatographic Separations

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are indispensable tools for the separation and analysis of complex mixtures. Their application is critical for determining the purity of synthesized 1-Benzyl-4-(2-bromophenoxy)phthalazine and for its quantitative analysis in research samples.

Development of HPLC/UPLC Methods for Purity and Quantitative Analysis

The development of a reliable HPLC/UPLC method for this compound would involve a systematic optimization of several key parameters to achieve optimal separation and detection. A reversed-phase approach is typically the first choice for a molecule of this nature, given its aromatic and moderately polar structure.

Method development would begin with the selection of an appropriate stationary phase, such as a C18 or phenyl-hexyl column, to provide the necessary hydrophobic and π-π interactions for retention and selectivity. The mobile phase composition, a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be meticulously adjusted to control the elution of the target compound and any potential impurities. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components within a reasonable timeframe.

Detection is another critical aspect. Given the presence of multiple chromophores in the this compound structure, UV-Vis detection would be a suitable starting point. A photodiode array (PDA) detector would be particularly advantageous, as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in peak identification and purity assessment. For quantitative analysis, a specific wavelength corresponding to a high absorbance maximum of the compound would be selected to ensure maximum sensitivity and linearity.

The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, range, and robustness. This validation process is crucial for generating reliable and reproducible data in research applications.

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of this compound

| Parameter | Typical Conditions |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA at 254 nm |

| Injection Volume | 1 µL |

Chiral Chromatography for Enantiomeric Purity Assessment

The potential for chirality in this compound would necessitate the development of chiral chromatography methods if the molecule exists as enantiomers. Chirality could arise from restricted rotation (atropisomerism) due to the bulky substituents on the phthalazine (B143731) core, although this would need to be confirmed through structural analysis.

If the compound is indeed chiral, separating the enantiomers is crucial as they may exhibit different biological activities or metabolic fates. Chiral chromatography is the gold standard for this purpose. The method development would focus on selecting a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often effective for a wide range of compounds.

The mobile phase in chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the CSP and the solubility of the compound. The choice of mobile phase and its composition, including any additives, would be optimized to achieve baseline separation of the enantiomers. The detection method would typically be UV-Vis, similar to the achiral HPLC method. The goal is to develop a method that can accurately determine the enantiomeric excess (ee) or enantiomeric ratio of a sample.

Advanced Spectroscopic Quantification in Complex Matrices

For the analysis of this compound in complex biological or environmental samples, more advanced and sensitive techniques are required.

Development of LC-MS/MS Methods for Trace Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for trace-level quantification and the identification of metabolites. An LC-MS/MS method for this compound would first involve optimizing the chromatographic separation as described for HPLC/UPLC.

The mass spectrometric detection would be developed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high degree of specificity allows for the detection of the target analyte at very low concentrations, even in the presence of a complex matrix.

For metabolite identification, a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, would be employed. These instruments provide accurate mass measurements, which can be used to determine the elemental composition of potential metabolites. By comparing the fragmentation patterns of the parent compound with those of its metabolites, structural modifications such as hydroxylation, glucuronidation, or sulfation can be elucidated.

Table 2: Hypothetical LC-MS/MS MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]+ | Fragment 1 | Optimized Value |

| This compound | [M+H]+ | Fragment 2 | Optimized Value |

| Internal Standard | [IS+H]+ | IS Fragment | Optimized Value |

NMR-Based Metabolomics for Cellular Impact Studies

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for metabolomics, providing a non-destructive and unbiased overview of the metabolic changes in a biological system in response to a stimulus, such as exposure to this compound.

In a typical NMR-based metabolomics study, biological samples (e.g., cell extracts, biofluids) would be collected from control and treated groups. High-resolution ¹H NMR spectra would be acquired for each sample. These spectra contain signals from a multitude of metabolites, creating a metabolic fingerprint.

Multivariate statistical analysis techniques, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), would be applied to the NMR data to identify the metabolic perturbations caused by the compound. Specific metabolites that are significantly altered can then be identified and quantified, providing insights into the cellular pathways affected by this compound. This approach can reveal potential mechanisms of action or off-target effects at a systems level.

Hyphenated Techniques for Structural Confirmation and Impurity Profiling

The definitive structural confirmation of this compound and the identification of any process-related impurities or degradation products rely on the use of hyphenated analytical techniques.

LC-MS/MS, particularly with a high-resolution mass analyzer, is a primary tool for this purpose. The accurate mass measurement provides the elemental composition, and the fragmentation pattern offers structural information. For a more in-depth structural analysis, techniques like LC-NMR, where the eluent from an HPLC is directly transferred to an NMR spectrometer, can be employed. This allows for the acquisition of NMR spectra for individual separated components, providing unambiguous structural elucidation.

Gas chromatography-mass spectrometry (GC-MS) could also be a valuable tool, particularly for the analysis of any volatile or semi-volatile impurities that may be present in the sample. The combination of chromatographic separation with the detailed structural information from mass spectrometry is essential for a comprehensive impurity profile.

A thorough impurity profiling study is critical to ensure the quality and consistency of the compound used in research. It involves the identification and quantification of all significant impurities, which is vital for understanding the potential impact of these impurities on the experimental results.

GC-MS for Volatile Byproducts and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is invaluable for the analysis of potential volatile byproducts and for the characterization of the target analyte after appropriate derivatization.

The synthesis of this compound likely involves the reaction of a benzyl-substituted phthalazine precursor with a brominated phenoxide. This process, while designed to yield the target molecule, can also generate a variety of lower molecular weight, more volatile byproducts. These can arise from side reactions, impurities in the starting materials, or degradation of the main product under the reaction conditions. The identification of these byproducts is crucial for optimizing the synthetic route and for ensuring the purity of the final compound.

Due to the relatively low volatility of this compound itself, direct analysis by GC-MS is often challenging. Therefore, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. research-solution.comresearchgate.net This process involves reacting the analyte with a specific reagent to modify its functional groups, thereby altering its chromatographic behavior. globalresearchonline.net Common derivatization techniques applicable to compounds with structures analogous to this compound include silylation and alkylation. research-solution.comresearchgate.netresearchgate.net Silylation, for instance, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and increases volatility. sigmaaldrich.comgcms.cz

A hypothetical GC-MS analysis of a derivatized sample of this compound would involve the following general steps:

Derivatization: The sample is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, under controlled temperature and time to ensure complete reaction. sigmaaldrich.com

Injection: A small volume of the derivatized sample is injected into the GC, where it is vaporized.

Separation: The volatile components are separated on a capillary column based on their boiling points and interactions with the stationary phase.

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison with spectral libraries or through manual interpretation.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification Confidence |

|---|---|---|---|

| TMS-derivatized this compound | 25.8 | [M]+, [M-CH3]+, [M-Br]+, [M-benzyl]+ | Tentative |

| 2-Bromophenol (B46759) | 12.3 | 172, 174, 93 | High (Library Match) |

| Benzyl (B1604629) chloride | 8.5 | 126, 91 | High (Library Match) |

The data presented in Table 1 is illustrative and represents a plausible outcome of a GC-MS analysis. The retention times and mass fragments are hypothetical but are based on the expected volatility and fragmentation patterns of the listed compounds. The identification of byproducts like 2-bromophenol and benzyl chloride would provide valuable insights into the reaction mechanism and potential purification strategies.

LC-NMR for Direct Structural Analysis in Solution

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of NMR. researchgate.netwisdomlib.org This technique is particularly advantageous for the analysis of complex mixtures and for the direct, unambiguous structural confirmation of compounds in solution, thereby avoiding the need for laborious isolation and purification steps. nih.gov

For a molecule like this compound, which possesses a complex aromatic structure with multiple substituents, LC-NMR offers a direct route to its structural verification within a reaction mixture or a purified sample. The presence of a bromine atom, while silent in standard proton and carbon NMR, can be inferred through its influence on the chemical shifts of neighboring nuclei and can be further confirmed by coupling LC-NMR with mass spectrometry (LC-MS-NMR). wisdomlib.org

An LC-NMR analysis would typically proceed as follows:

Chromatographic Separation: The sample is injected onto an HPLC column, and the components are separated based on their affinity for the stationary and mobile phases. A UV detector is often used to identify the peak corresponding to the analyte of interest.

On-flow or Stopped-flow NMR Analysis: The eluent from the HPLC can be directed through a specialized NMR flow-cell. In "on-flow" mode, spectra are acquired continuously as the peak elutes. globalresearchonline.net For more detailed structural information, "stopped-flow" experiments can be performed, where the flow is halted when the peak of interest is in the NMR detection cell, allowing for the acquisition of more sensitive and higher-resolution 1D and 2D NMR spectra. mdpi.com

The direct acquisition of NMR data in solution provides a wealth of structural information. For this compound, a ¹H NMR spectrum would reveal the characteristic signals of the benzyl protons and the aromatic protons on both the phthalazine and bromophenoxy rings. The coupling patterns and chemical shifts of these protons would provide definitive evidence for the connectivity of the different fragments of the molecule. Furthermore, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be performed in stopped-flow mode to establish the complete bonding network of the molecule. researchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzyl CH₂ | ~4.5 - 5.0 | s | 2H |

| Aromatic Protons (Benzyl) | ~7.2 - 7.4 | m | 5H |

| Aromatic Protons (Phthalazine) | ~7.8 - 8.5 | m | 4H |

| Aromatic Protons (Bromophenoxy) | ~7.0 - 7.6 | m | 4H |

Future Directions and Unexplored Research Frontiers

Exploration of 1-Benzyl-4-(2-bromophenoxy)phthalazine as a Ligand in Catalysis

The phthalazine (B143731) core, with its two adjacent nitrogen atoms, is a well-established coordinating motif in transition metal catalysis. The development of phthalazine-based ligands has been instrumental in the advancement of various chemical transformations. The specific substitution pattern of this compound presents an intriguing scaffold for the design of new ligands with tailored steric and electronic properties.

The bulky benzyl (B1604629) and 2-bromophenoxy groups can create a defined chiral pocket around a metal center, influencing the selectivity of catalytic reactions. Furthermore, the bromine atom on the phenoxy ring serves as a convenient handle for post-synthetic modification via cross-coupling reactions, allowing for the introduction of other functional groups to fine-tune the ligand's properties or to immobilize the catalyst on a solid support.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netrsc.org The dinitrogenated phthalazine unit within this compound makes it a prime candidate for use as a ditopic or multitopic organic linker in the synthesis of novel MOFs. nih.gov

The synthesis could involve the direct coordination of the phthalazine nitrogen atoms to metal nodes. Alternatively, the bromo-substituent could be functionalized, for example, by conversion to a carboxylic acid or another coordinating group, to create a more complex linker. The large benzyl and phenoxy groups would project into the pores of the resulting framework, creating a specific chemical environment. These functionalized pores could be exploited for applications in selective gas storage, separation, or heterogeneous catalysis.

Table 1: Potential MOF Applications based on this compound

| Potential Application | Rationale for Using this compound Linker | Key Structural Feature |

|---|---|---|

| Selective Gas Sorption | The aromatic benzyl and phenoxy groups can enhance affinity for specific gas molecules (e.g., CO2, hydrocarbons) through π-π interactions. | Functionalized Pore Surface |

| Heterogeneous Catalysis | The phthalazine nitrogens and potentially the bromo-group can act as catalytic sites or anchor catalytic metal nanoparticles within the MOF structure. | Accessible Catalytic Sites |

| Chemical Sensing | The specific size and chemical nature of the pores could allow for selective binding of small molecule analytes, leading to a detectable change in the MOF's properties (e.g., fluorescence). | Tailored Pore Environment |

Phthalazine derivatives are at the heart of some of the most successful ligands in asymmetric catalysis, most notably the ligands used in the Sharpless Asymmetric Dihydroxylation. researchgate.net These ligands typically feature a C2-symmetric arrangement of chiral groups attached to the phthalazine core.

This compound could serve as a valuable precursor for a new generation of chiral ligands. The bromine atom provides a strategic point for introducing chirality. For instance, a Suzuki or Sonogashira coupling could be used to attach a chiral moiety to the phenoxy ring. The resulting ligand would possess a unique steric and electronic profile, potentially enabling high enantioselectivity in a range of catalytic reactions, such as asymmetric hydrogenation, C-H activation, or dearomatization reactions. us.esacs.org The development of such ligands is a key objective in modern organic synthesis, aiming to provide efficient routes to enantiomerically pure compounds.

Development of Photoactivatable or Light-Responsive Phthalazine Derivatives

The field of photochemistry offers powerful tools for controlling chemical reactivity. Molecules that can be activated or switched by light are in high demand for applications ranging from materials science to photopharmacology. The extended π-system of the phthalazine core suggests that its derivatives could possess interesting photophysical properties.

Recent research has demonstrated that visible light can initiate cascade reactions to synthesize phthalazine derivatives, highlighting the photoreactive potential of this heterocyclic system. nih.gov For this compound, the presence of the heavy bromine atom could enhance intersystem crossing, a process that populates triplet excited states. These long-lived triplet states are highly useful in photoredox catalysis and energy transfer processes. By modifying the substituents, it may be possible to tune the absorption and emission properties, leading to the development of novel photosensitizers or light-responsive molecular switches.

Integration of Artificial Intelligence and Machine Learning in Phthalazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research, accelerating the pace of discovery and innovation. researchgate.netnih.govnih.gov These computational tools can be applied to nearly every aspect of chemical science, from predicting reaction outcomes to designing novel molecules with optimized properties. youtube.comexlibrisgroup.com

Beyond predicting how to make a known molecule, generative AI models can design entirely new molecules. exlibrisgroup.com Starting with a core scaffold like this compound, these models could suggest structural modifications to optimize the compound for a specific application. For example, if the goal is to create a more effective catalyst, the model could explore a vast chemical space of possible substituents on the benzyl or phenoxy rings, predicting the catalytic performance of each virtual compound. This automated, data-driven design process can dramatically reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. ekb.eg

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.